![molecular formula C16H18FN3O3 B5553668 N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5553668.png)

N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

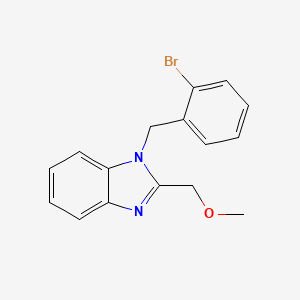

Synthesis Analysis

The synthesis of compounds similar to N-[2-(2-fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide often involves complex reactions that yield diazaspiro structures with potential anticonvulsant activities. For example, Madaiah et al. (2012) described the synthesis of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, highlighting the intricate steps involved in producing diazaspiro compounds with significant biological activities (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).

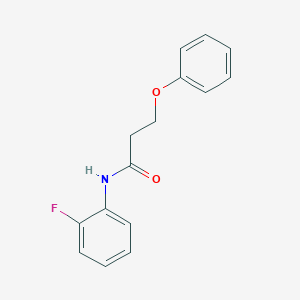

Molecular Structure Analysis

The structural complexity of diazaspiro compounds is a key feature that contributes to their diverse chemical and biological properties. Silaichev et al. (2013) explored the molecular structure of substituted 1,7-diazaspiro[4.4]nonane, providing insight into the arrangement of atoms and functional groups that define the compound's chemical behavior and interactions (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).

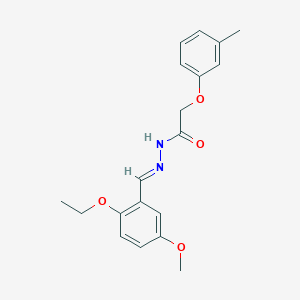

Chemical Reactions and Properties

Diazaspiro compounds undergo various chemical reactions, contributing to their versatility in synthetic chemistry and potential pharmacological applications. The cyclization of O-acylated hydroxyamides to generate 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, as described by Nazarian and Forsyth (2016), is an example of how these compounds can be synthesized and manipulated for desired outcomes (Nazarian & Forsyth, 2016).

Physical Properties Analysis

The physical properties of diazaspiro compounds, including solubility, melting points, and crystalline structures, are critical for their application in drug development and material science. The work by Balea et al. (2003) on the synthesis of racemic 2-ethyl-1,6-dioxaspiro[4.4]nonane provides valuable data on the physical characteristics of these compounds, which are essential for their practical applications (Balea, Pojar-Feneșan, Pop, Oprean, & Ciupe, 2003).

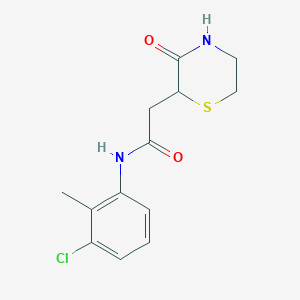

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, are key to understanding the applications of diazaspiro compounds. The study by Stepakov et al. (2009) on the selective reduction of ethyl 7-aryl-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylates highlights the chemical behavior of these compounds under reductive conditions, shedding light on their potential for modification and use in synthesis (Stepakov, Galkin, Larina, Molchanov, & Kostikov, 2009).

Aplicaciones Científicas De Investigación

Pharmacological Applications

One study explored the analgesic efficacy of a compound similar in structure to the one of interest, demonstrating its potential for cancer pain treatment due to its significant effectiveness in reducing pain compared to pentazocine, with fewer and less severe side effects (Scheef & Wolf-Gruber, 1985). This indicates a potential pharmacological application in pain management.

Metabolism and Disposition Studies

Research into the disposition and metabolism of closely related compounds in humans has provided insights into their pharmacokinetics. For instance, a study on the novel orexin 1 and 2 receptor antagonist, SB-649868, revealed its extensive metabolism and the principal routes of elimination, highlighting the significance of understanding metabolic pathways for the development of new drugs (Renzulli et al., 2011).

Environmental and Toxicological Research

The presence and impact of various industrial chemicals, including those structurally similar to the compound , have been studied extensively. For example, the ubiquitous presence of certain non-persistent chemicals in the environment and their potential endocrine-disrupting effects have raised concerns about human exposure and health implications (Frederiksen et al., 2014).

Research on Specific Mechanisms of Action

The mechanisms of action of compounds with similar structures have been investigated to understand their potential therapeutic benefits. For instance, HT-90B, a compound with serotonin 5-HT(1A) full agonist and serotonin 5-HT(2) antagonistic action, showed potent anti-depressive and anxiolytic effects without significant side effects, suggesting its potential for treating depression and anxiety disorders (Inagawa et al., 1996).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]-1,3-dioxo-2,7-diazaspiro[4.4]nonane-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c17-12-4-2-1-3-11(12)5-7-18-15(23)20-8-6-16(10-20)9-13(21)19-14(16)22/h1-4H,5-10H2,(H,18,23)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWCZQHWGHGBDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)NC2=O)C(=O)NCCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Fluorophenyl)ethyl]-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5553625.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)piperidine](/img/structure/B5553637.png)

![2-(1H-benzimidazol-2-ylthio)-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B5553643.png)

![5-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553648.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5553656.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5553657.png)

![5-{[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B5553674.png)